molecular formula C15H13BrN4O2S B295781 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Katalognummer: B295781
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: YRXAOYKLAOMCMR-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as BRD-9424, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BRD-9424 is a heterocyclic compound that contains a thiadiazolo-pyrimidine core structure and a substituted benzylidene moiety.

Wirkmechanismus

The mechanism of action of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the binding of the compound to the ATP-binding site of the target kinase, leading to the inhibition of kinase activity. The binding affinity of this compound to CDK2 and GSK3β has been found to be in the nanomolar range, indicating its high potency. The inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1 phase, while the inhibition of GSK3β results in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. Furthermore, this compound has been reported to regulate glucose metabolism by inhibiting the activity of GSK3β, which is involved in glycogen synthesis and glucose uptake.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its high potency and selectivity towards its target kinases, which makes it a valuable tool for studying the role of these kinases in various biological processes. Another advantage is its ability to inhibit the growth of cancer cells, which can be useful in developing new cancer therapies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the research on 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties in vivo, which can provide insights into its efficacy and safety. Furthermore, the development of analogs and derivatives of this compound can lead to the discovery of new compounds with improved properties and selectivity towards specific kinases. Overall, this compound is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for human diseases.

Synthesemethoden

The synthesis of 6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The yield of the synthesis is reported to be moderate to high, and the purity of the product can be enhanced by recrystallization.

Wissenschaftliche Forschungsanwendungen

6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). These kinases are involved in the regulation of cell cycle progression, apoptosis, and glycogen metabolism, making them attractive targets for drug discovery. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Furthermore, this compound has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Eigenschaften

Molekularformel

C15H13BrN4O2S

Molekulargewicht

393.3 g/mol

IUPAC-Name

5-amino-6-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H13BrN4O2S/c1-7(2)14-19-20-12(17)10(13(22)18-15(20)23-14)6-8-5-9(16)3-4-11(8)21/h3-7H,17H2,1-2H3/b8-6+

InChI-Schlüssel

YRXAOYKLAOMCMR-SOFGYWHQSA-N

Isomerische SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)/C=C/3\C=C(C=CC3=O)Br)N

SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C=CC3=O)Br)N

Kanonische SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C=CC3=O)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.